molecular formula C12H14BrIO3 B8168471 Tert-butyl (4-bromo-2-iodophenoxy)acetate

Tert-butyl (4-bromo-2-iodophenoxy)acetate

Cat. No.: B8168471
M. Wt: 413.05 g/mol
InChI Key: ZOCFKFUZEAPSCX-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromo-2-iodophenoxy)acetate is an organic compound that features a tert-butyl ester group attached to a phenoxyacetate moiety, which is further substituted with bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-bromo-2-iodophenoxy)acetate typically involves the esterification of 4-bromo-2-iodophenol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the bromoacetate, leading to the formation of the desired ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-bromo-2-iodophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenoxyacetates, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

Tert-butyl (4-bromo-2-iodophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-bromo-2-iodophenoxy)acetate largely depends on its chemical reactivity and the specific context in which it is used. For instance, in Suzuki-Miyaura coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical transformations it undergoes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-bromo-2-iodophenoxy)acetate is unique due to the presence of both bromine and iodine atoms on the phenoxyacetate moiety. This dual halogenation provides distinct reactivity patterns and allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-(4-bromo-2-iodophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrIO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCFKFUZEAPSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the general method as outlined in Intermediate 1, starting from 4-bromo-2-iodophenol (Intermediate 189), the title compound was obtained as a brown oil after purification by flash column chromatography (silica), eluting with 2% methanol in chloroform.
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